Anhydroecgonine hydrochloride
Description
Contextualization within Tropane (B1204802) Alkaloid Chemistry
Tropane alkaloids are a class of bicyclic alkaloids known for their presence in the Solanaceae plant family. wikipedia.org They are esters that can be hydrolyzed to yield an organic acid and a tropane alcohol. uomustansiriyah.edu.iq Anhydroecgonine (B8767336) hydrochloride is specifically the hydrochloride salt of anhydroecgonine, which is a dehydrated form of ecgonine (B8798807). wikipedia.org The formation of anhydroecgonine from ecgonine involves the removal of a water molecule, leading to the introduction of a double bond within the tropane ring structure. wikipedia.org This structural modification is a key aspect of its chemistry and distinguishes it from other ecgonine derivatives.
Significance of Anhydroecgonine Hydrochloride as a Chemical Entity
The significance of this compound in chemical research is multifaceted. It serves as a crucial intermediate in the synthesis of various tropane alkaloid analogs. nih.govwikipedia.org For instance, it is a precursor in the preparation of anhydroecgonine methyl ester (AEME), another important compound in toxicological studies. oup.com The chemical reactivity of the double bond and the carboxylic acid group in anhydroecgonine allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery research. nih.gov Furthermore, anhydroecgonine and its derivatives are important in forensic and analytical chemistry as biomarkers. nih.govscielo.br
Overview of Current Research Landscape Pertaining to this compound
Current research involving this compound is primarily concentrated in the fields of synthetic organic chemistry, analytical chemistry, and toxicology. Synthetic chemists are exploring new methods for the efficient and stereoselective synthesis of anhydroecgonine and its derivatives. acs.orggoogle.com In analytical chemistry, the focus is on developing sensitive and robust methods for the detection and quantification of this compound and related compounds in various matrices, including biological fluids and seized drug samples. nih.govscielo.brnist.gov These analytical methods are critical for forensic investigations and for understanding the metabolism and environmental fate of cocaine and its byproducts. scielo.brnist.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-2-4-7(9(11)12)8(10)5-3-6;/h4,6,8H,2-3,5H2,1H3,(H,11,12);1H/t6-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJQTJRCKGLGT-CIRBGYJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=CC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Formation and Synthetic Routes of Anhydroecgonine Hydrochloride
Pyrolytic Generation of Anhydroecgonine (B8767336) Methyl Ester from Precursors
The initial step in the synthesis is the generation of anhydroecgonine methyl ester (AEME), also known as methylecgonidine, through the pyrolysis of cocaine. wikipedia.orgwvu.edu Pyrolysis involves the thermal decomposition of the precursor compound in the absence of oxygen.
When cocaine is subjected to high temperatures, it undergoes thermal degradation. The primary reaction is the elimination of benzoic acid from the cocaine molecule, resulting in the formation of anhydroecgonine methyl ester (AEME). wvu.eduscielo.brwvu.edu This process is a key step in the formation of AEME when cocaine base ("crack") is smoked. scielo.brscielo.br
The mechanism of this elimination is temperature-dependent. scielo.brscielo.brresearchgate.net
Trans-elimination: In the temperature range of 200–500 °C, the elimination of benzoic acid proceeds via a trans-elimination mechanism to yield AEME. scielo.brscielo.brresearchgate.net
Cis-elimination: At temperatures above 500 °C, a competing cis-elimination mechanism becomes significant, leading to the formation of a different isomer, methylisoecgonidine. scielo.brscielo.brresearchgate.net At 600 °C, this cis-elimination pathway predominates. scielo.brscielo.br
The pyrolysis of cocaine hydrochloride, the salt form, yields different primary products compared to the free base. Instead of AEME, its major pyrolysis products are a mixture of α, β, γ, and δ-carbomethoxycycloheptatrienes. nih.govoup.comoup.com At extremely high temperatures (350-650 °C), further decomposition of cocaine can occur, yielding simpler volatile compounds such as benzene, carbon monoxide, and methane. researchgate.netnih.govnih.gov
Several factors influence the efficiency of the conversion of cocaine to anhydroecgonine methyl ester (AEME).
Temperature: Temperature is a critical factor. While heating is necessary for the pyrolysis to occur, excessively high temperatures can decrease the yield of intact cocaine that can be volatilized and increase the production of AEME. nih.govoup.com For example, as temperatures increase from 260°C to 650°C, the amount of intact cocaine recovered decreases, while the amounts of benzoic acid and AEME increase significantly. nih.gov The conversion rate of cocaine to AEME can reach up to 80% at temperatures between 255 and 440 °C. researchgate.net
Form of Cocaine: The free base form of cocaine ("crack") readily pyrolyzes to form AEME. nih.govoup.com The presence of substances like sodium bicarbonate in crack cocaine exhibits can also lead to the formation of AEME as an artifact during analysis by gas chromatography due to thermal elimination of benzoic acid. ojp.gov
Purity: The concentration of cocaine in the starting material affects the yield of AEME. A lower concentration of cocaine results in a lower inhalation efficiency and can impact the amount of AEME produced. nih.govoup.com
Table 1: Effect of Pyrolysis Temperature on Cocaine and AEME Recovery
| Temperature (°C) | Intact Cocaine Recovered (%) | Anhydroecgonine Methyl Ester (AEME) Recovered (%) | Reference |
|---|---|---|---|
| 260 | 60 | ~2 | nih.gov |
| 650 | ~2 | ~89 | nih.gov |
Hydrolytic Conversion of Anhydroecgonine Methyl Ester to Anhydroecgonine
The second major step is the hydrolysis of the methyl ester group of anhydroecgonine methyl ester (AEME) to form anhydroecgonine (AE). This conversion can be achieved through chemical or enzymatic methods. oup.comoup.com
AEME can be hydrolyzed to AE under specific chemical conditions. The reaction involves the cleavage of the methyl ester bond. Studies have shown that this hydrolysis can be achieved by treating AEME with a strong base, such as sodium hydroxide (B78521), at elevated temperatures. For instance, anhydroecgonine methyl ester can be quantitatively converted to anhydroecgonine in water after approximately one hour at 55 °C in the presence of at least 0.020 M NaOH. nist.gov The rate of this non-enzymatic chemical hydrolysis is significantly dependent on pH. oup.comoup.com
Enzymes, specifically esterases, can catalyze the hydrolysis of AEME to AE. oup.comoup.com Butyrylcholinesterase (BuChE), an enzyme present in human plasma, has been identified as being capable of hydrolyzing AEME. oup.comoup.comnih.gov The rate of this enzymatic hydrolysis is significantly faster than spontaneous chemical hydrolysis at physiological pH. oup.comoup.com The process can be inhibited by esterase inhibitors like sodium fluoride (B91410) and echothiophate (B1218750) iodide. oup.comoup.comnih.gov
Carboxylesterases found in various tissues, including the liver, are also responsible for the metabolism of cocaine and its analogs. nih.govmdpi.comies.gov.plnih.gov These enzymes catalyze the hydrolysis of ester bonds. mdpi.com Human carboxylesterase 2 (hCE2) readily hydrolyzes the benzoyl ester group of cocaine to produce ecgonine (B8798807) methyl ester, while human carboxylesterase 1 (hCE1) hydrolyzes the methyl ester linkage to form benzoylecgonine (B1201016). nih.govies.gov.pl While the direct action of these specific carboxylesterases on the methyl ester of AEME is a subject of ongoing research, the enzymatic hydrolysis of AEME has been confirmed in microsomal preparations from various rat organs, including the liver, lung, kidney, and brain, with liver microsomes showing the highest activity. acs.orgnih.gov
The general pathway for esterase-catalyzed hydrolysis involves two main stages:
Acylation: Formation of an acyl-enzyme intermediate where the alcohol portion (methanol, in the case of AEME) is released. mdpi.com
Deacylation: Hydrolysis of the acyl-enzyme intermediate to release the carboxylic acid (anhydroecgonine) and regenerate the free enzyme. mdpi.com
The stability and hydrolysis rate of AEME are highly dependent on pH.
Acidic to Neutral pH: AEME is relatively stable at acidic pH. At pH 5, its concentration varies only slightly over a six-month period. oup.com As the pH increases towards neutral (pH 7.4), the rate of hydrolysis increases, with a 50% decrease in AEME concentration observed after 30 days in a buffer solution. oup.com
Basic pH: The hydrolysis of AEME is much more rapid at basic pH. oup.comoup.comnih.gov In a buffer at pH 10.0, over 96% of AEME is hydrolyzed after just seven days. oup.com This increased reactivity is due to the direct nucleophilic attack of hydroxide ions on the ester's carbonyl carbon.
The final step to obtain the target compound, anhydroecgonine hydrochloride, involves reacting the anhydroecgonine base produced from hydrolysis with hydrochloric acid. This is a standard acid-base neutralization reaction that forms the corresponding salt, which is often preferred for its stability and solubility characteristics. nih.gov
Table 2: pH-Dependent Stability of Anhydroecgonine Methyl Ester (AEME) in Buffer
| pH | Observation Period | AEME Degradation (%) | Reference |
|---|---|---|---|
| 5.0 | 6 months | ~6 | oup.com |
| 7.4 | 30 days | ~50 | oup.com |
| 10.0 | 7 days | >96 | oup.com |
Advanced Analytical Methodologies for Anhydroecgonine and Its Derivatives
Chromatographic Separation and Detection Techniques
Chromatography is a fundamental process for separating complex mixtures into individual components. For anhydroecgonine (B8767336) analysis, both gas chromatography (GC) and liquid chromatography (LC) are extensively used, each offering distinct advantages depending on the analytical requirements.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely employed technique for the analysis of anhydroecgonine and its derivatives, such as anhydroecgonine methyl ester (AEME). nih.govnih.govoup.comnih.gov This method combines the powerful separation capabilities of gas chromatography with the highly specific detection and structural elucidation provided by mass spectrometry. jfda-online.com GC-MS is frequently used for the determination of AEME in biological samples like urine, hair, serum, and sweat. oup.comnih.govnih.gov The technique is valued for its sensitivity and specificity, making it a preferred confirmation method in forensic and clinical toxicology. nih.govjfda-online.com
To improve the chromatographic behavior of anhydroecgonine and related polar metabolites for GC-MS analysis, a chemical derivatization step is often required. jfda-online.comjcami.eu Derivatization enhances the volatility and thermal stability of the analytes, leading to better peak shape and improved sensitivity. jfda-online.com Without this step, polar functional groups can interact with the GC column, resulting in poor chromatographic performance. jfda-online.com
Several derivatization reagents are employed for this purpose. Silylating agents are common, with a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) being frequently used to create trimethylsilyl (B98337) (TMS) derivatives. oup.comnih.govresearchgate.net Another approach involves acylation using fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), often in combination with a fluorinated alcohol like 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFPOH). faa.govdtic.milerau.edu This creates stable derivatives that are well-suited for GC-MS analysis. erau.edu In some methods, tert-butyldimethylsilylation has also been utilized for the derivatization of AEME. nih.gov The choice of derivatization agent is critical and is selected to ensure the resulting products generate suitable ions for mass spectrometric analysis. researchgate.net
Table 1: Common Derivatization Reagents for GC-MS Analysis of Anhydroecgonine and Related Compounds
| Derivatization Reagent(s) | Abbreviation | Compound Type Formed | References |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane | BSTFA + TMCS | Trimethylsilyl (TMS) derivative | oup.com, researchgate.net, nih.gov |
| Pentafluoropropionic anhydride + Pentafluoropropanol | PFPA + PFPOH | Pentafluoropropionyl (PFP) derivative | faa.gov, dtic.mil, erau.edu |
| tert-Butyldimethylsilylation | TBDMS | tert-Butyldimethylsilyl derivative | nih.gov |
Following separation by the gas chromatograph, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern is a unique chemical fingerprint that allows for definitive identification. For quantitative analysis, a technique known as selected ion monitoring (SIM) is employed. nih.goverau.edu In SIM mode, the mass spectrometer is set to detect only a few specific fragment ions characteristic of the target analyte, rather than scanning the full mass range. nih.gov This approach significantly increases the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of the substance. nih.govnih.gov
For the analysis of anhydroecgonine methyl ester (AEME), specific ions are monitored to ensure accurate identification and quantification. Commonly monitored ions for the TMS-derivative of AEME include mass-to-charge ratios (m/z) of 82, 152, 166, and 181. nih.gov The selection of these ions is based on the unique fragmentation pattern of the AEME derivative, which helps to distinguish it from other compounds and potential interferences in the sample. nih.govdea.gov Researchers must be cautious, however, as the thermal degradation of cocaine in the hot GC injector port can sometimes artificially produce AEME, potentially leading to false-positive results. dtic.milresearchgate.net
Table 2: Selected Ions for Monitoring Anhydroecgonine Methyl Ester (AEME) by GC-MS
| Compound | Monitored Ions (m/z) | Detection Mode | Reference |
|---|---|---|---|
| Anhydroecgonine Methyl Ester (TMS derivative) | 82, 152, 166, 181 | Selected Ion Monitoring (SIM) | nih.gov |
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become an increasingly popular alternative to GC-MS for the analysis of anhydroecgonine and its derivatives. nih.govdss.go.thoup.com A key advantage of LC-MS is that it often eliminates the need for chemical derivatization, thereby simplifying sample preparation. dss.go.th This technique is highly sensitive and specific, capable of detecting and quantifying multiple analytes simultaneously in complex biological matrices like meconium and urine. dss.go.thoup.com
High-Performance Liquid Chromatography (HPLC) systems can be paired with various detectors for the analysis of anhydroecgonine compounds. researchgate.net Ultraviolet (UV) detection is a common choice, but its effectiveness depends on the analyte possessing a suitable chromophore (a part of the molecule that absorbs UV light). ptfarm.plthermofisher.com For compounds with weak or no UV absorption, this method lacks sensitivity. ptfarm.pl
To overcome this limitation, other detectors can be used. A study developed an HPLC method using two detectors in series: a Charged Aerosol Detector (CAD) and a UV detector. researchgate.net CAD is a near-universal mass-based detector that can measure any non-volatile and many semi-volatile analytes. thermofisher.comchromatographyonline.com Its response is largely independent of the chemical structure of the analyte, which is a significant advantage over UV detection. thermofisher.comlcms.cz This makes CAD particularly useful for the simultaneous quantification of cocaine, its degradation products like anhydroecgonine, and common contaminants. researchgate.net The method was successfully validated for detecting and quantifying all related substances using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. researchgate.net
Table 3: Comparison of HPLC Detectors for Anhydroecgonine Analysis
| Detector Type | Principle | Advantages for Anhydroecgonine | Disadvantages | References |
|---|---|---|---|---|
| Ultraviolet (UV) | Measures absorbance of UV light by chromophores. | Simple, common. | Response depends on analyte's chemical structure; low sensitivity for compounds without strong chromophores. | researchgate.net, ptfarm.pl |
| Charged Aerosol (CAD) | Measures charge of aerosolized analyte particles. | Near-universal response for non-volatile analytes, independent of structure; high sensitivity. | Response can be affected by mobile phase composition. | researchgate.net, lcms.cz, thermofisher.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures than conventional HPLC, resulting in dramatically improved resolution, greater sensitivity, and faster analysis times. waters.comlcms.cz
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a powerful platform for the forensic analysis of cocaine and its metabolites, including anhydroecgonine compounds. waters.comwaters.com The enhanced separation efficiency allows for the clear distinction of closely related compounds in complex matrices like skeletal tissue and hair. waters.comsciex.com This high sensitivity enables the detection and quantification of analytes at sub-nanogram levels, making it an invaluable tool for detecting trace amounts of substances in forensic investigations. waters.comsciex.com Methods have been developed for the comprehensive analysis of cocaine and multiple metabolites, demonstrating the robustness and superior performance of UPLC-MS/MS in modern toxicology. dss.go.thnih.gov
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Anhydroecgonine Compounds
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Anhydroecgonine Species
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful separation technique for highly polar compounds that are often challenging to retain and separate using traditional reversed-phase liquid chromatography (RP-LC). wvu.edunih.govsigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous buffer. sigmaaldrich.comrjptonline.org This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. sigmaaldrich.comrjptonline.org
For polar anhydroecgonine species, such as anhydroecgonine itself, HILIC offers distinct advantages. Traditional RP-LC methods often struggle with the retention of highly hydrophilic compounds like ecgonine (B8798807) and anhydroecgonine. wvu.edu A HILIC-MS/MS method has been shown to be highly selective and sensitive for basic and highly polar acidic species, overcoming the limitations of RP-LC by employing multiple retention mechanisms. wvu.edu The elution order in HILIC is generally the opposite of that in RP-LC, meaning compounds that are poorly retained in RP-LC often show strong retention in HILILC. sigmaaldrich.com
The mobile phases in HILIC typically consist of acetonitrile (B52724) at concentrations of 50-95% in an aqueous buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate, which are highly soluble in organic solvents. sigmaaldrich.com This high organic content is also advantageous when coupling HILIC with electrospray ionization mass spectrometry (ESI-MS), as it can lead to higher sensitivities. sigmaaldrich.com The separation mechanism in HILIC is complex and can involve partitioning, hydrogen bonding, and weak electrostatic interactions. nih.gov
Strategies for Sample Preparation and Matrix Effects Mitigation
Effective sample preparation is a crucial step in the analytical workflow to isolate anhydroecgonine and its derivatives from complex biological matrices and to minimize interferences that can affect the accuracy of quantification.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of drugs from biological samples. For anhydroecgonine and related compounds, various LLE protocols have been developed. One such method for the determination of anhydroecgonine methyl ester (AEME), a pyrolysis product of cocaine, in various matrices including urine and hair, involves a three-step liquid-liquid extraction. oup.comnih.gov This procedure, performed at a pH of 8.4, utilizes a solvent mixture of chloroform-isopropanol-n-heptane (50:17:33, v/v) in the presence of deuterated internal standards. nih.gov Another UHPLC-MS/MS method for the simultaneous determination of cocaine, benzoylecgonine (B1201016), cocaethylene, and AEME in blood also employed LLE with a mixture of MTBE/2-propanol (70:30, v:v), achieving extraction recoveries of approximately 80% for AEME. nih.gov
However, LLE can be time-consuming and may not always be the most efficient option, especially considering the susceptibility of some related compounds like cocaine to hydrolysis under certain pH conditions. scielo.br
Solid-Phase Extraction (SPE) has become a preferred method for sample preparation in many analytical laboratories due to its efficiency, selectivity, and potential for automation. nih.govorganomation.com SPE operates on the principles of chromatography, using a solid sorbent to selectively retain the analyte of interest from a liquid sample. organomation.com
For the analysis of anhydroecgonine and its metabolites, various SPE strategies have been successfully implemented. A sensitive GC/CI/MS/MS method for the determination of cocaine and its metabolites, including AEME, in hair utilized automated solid-phase extraction after acid hydrolysis. nih.gov In another study, a mixed-mode SPE procedure was described for the analysis of anhydroecgonine and other cocaine-related compounds in whole blood. rsc.org This approach allows for the effective isolation of the analytes prior to LC-MS/MS analysis. rsc.org
Innovations in SPE sorbents, such as polymeric reversed-phase materials and molecularly imprinted polymers (MIPs), offer enhanced selectivity and recovery. nih.govchromatographyonline.com For instance, the Oasis PRiME HLB sorbent, a water-wettable polymeric material, simplifies extraction procedures by eliminating the need for conditioning and equilibration steps. nih.gov Dispersive SPE (d-SPE) and magnetic SPE (MSPE) are newer variations that can reduce extraction time and solvent consumption. nih.gov The choice of SPE sorbent and protocol is critical for achieving high recoveries and minimizing matrix effects, which is essential for accurate quantification. scielo.brnih.gov
Rigorous Validation of Analytical Methods for Anhydroecgonine Hydrochloride Quantification
The validation of analytical methods is a mandatory requirement to ensure the reliability and accuracy of quantitative results, particularly in a forensic context. unnes.ac.idscielo.br This process involves the assessment of several key parameters.
Specificity, or selectivity, is the ability of an analytical method to unequivocally measure the analyte of interest in the presence of other components that may be present in the sample, such as metabolites, impurities, or matrix components. rsc.orgeuropa.eu For the analysis of this compound, this means ensuring that the method can distinguish it from other cocaine-related compounds and endogenous substances in the biological matrix.
In chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. rcaap.pt For mass spectrometric detection, selectivity is further enhanced by monitoring specific precursor and product ion transitions (Multiple Reaction Monitoring or MRM). rsc.org A study validating a GC-MS method for minor alkaloids in cocaine, including anhydroecgonine, demonstrated suitable selectivity. scielo.br Similarly, a GC/CI/MS/MS method for cocaine and its metabolites in hair also demonstrated method selectivity. nih.gov
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. unnes.ac.ideuropa.eu The linear dynamic range defines the upper and lower concentration limits for which the method is accurate and precise. unnes.ac.id
For the quantification of anhydroecgonine and its derivatives, calibration curves are constructed by analyzing standards at multiple concentration levels. The relationship between concentration and response is then evaluated using a suitable calibration model, often linear regression. nih.gov The coefficient of determination (r²) is a key metric, with values typically required to be ≥ 0.99. scielo.brnih.gov
Several studies have established linear dynamic ranges for anhydroecgonine and related compounds. For example, a GC-MS method for AEME in hair and urine showed linearity over concentration ranges of 0.2–50 ng/mg and 10–2000 ng/mL, respectively. oup.com Another LC-MS/MS method reported a linear range of 1.0 ng/mL to 100.0 ng/mL for anhydroecgonine. rsc.org A GC/CI/MS/MS method for AEME in hair established a linear range of 0.10-5.00 ng/mg. nih.gov The selection of an appropriate weighting factor (e.g., 1/x or 1/x²) for the regression analysis is often necessary to ensure accuracy across the entire calibration range, especially when dealing with heteroscedastic data. nih.gov
Interactive Data Table: Linearity and Range of Analytical Methods
| Analyte | Matrix | Analytical Method | Linear Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|---|
| Anhydroecgonine Methyl Ester (AEME) | Hair | GC-MS | 0.2–50 ng/mg | >0.99 | oup.com |
| Anhydroecgonine Methyl Ester (AEME) | Urine | GC-MS | 10–2000 ng/mL | >0.99 | oup.com |
| Anhydroecgonine | Whole Blood | LC-MS/MS | 1.0–100.0 ng/mL | >0.995 | rsc.org |
| Anhydroecgonine Methyl Ester (AEME) | Hair | GC/CI/MS/MS | 0.10–5.00 ng/mg | Not specified | nih.gov |
| Cocaine (COC) & metabolites | Hair | GC/CI/MS/MS | 0.05-5.00 ng/mg | Not specified | nih.gov |
Evaluation of Intra- and Inter-day Precision and Accuracy
The reliability and reproducibility of an analytical method are critically assessed through the evaluation of precision and accuracy. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy denotes the closeness of the mean test results to the true or accepted reference value, often expressed as percent recovery or relative error (RE). These parameters are evaluated within a single day (intra-day or repeatability) and across different days (inter-day or intermediate precision) to account for variations that may occur over time, such as changes in instrument response or operator. rsc.org
According to guidelines from bodies like the Food and Drug Administration (FDA), the acceptance criteria for precision are often set at an RSD not exceeding 15%, except at the lower limit of quantification (LLOQ), where an RSD of up to 20% may be acceptable. rsc.org Similarly, accuracy is generally expected to be within ±15% of the nominal value (±20% at the LLOQ). rsc.org
Different analytical techniques have been validated for the quantification of anhydroecgonine in various matrices, each demonstrating its precision and accuracy.
In a gas chromatography-flame ionization detector (GC-FID) method developed for the quantification of minor alkaloids in cocaine samples, the precision was found to have a relative standard deviation (RSD) of less than 10%. researchgate.netscielo.br The accuracy of this method was demonstrated by recovery values ranging from 90% to 108%. researchgate.netscielo.br
For the analysis of anhydroecgonine and other cocaine-related compounds in human urine using gas chromatography-mass spectrometry (GC-MS), a validated method showed excellent precision and accuracy. nih.gov The intra-day precision (RSD) ranged from 1.2% to 14.9%, while the inter-day precision was between 1.8% and 17.9%. nih.govresearchgate.net The accuracy, measured as relative error, was within ±16.4%. nih.govresearchgate.net
Another study, employing a gas chromatograph/mass spectrometer for the analysis of postmortem brain tissue, reported precision (%RSD) of less than 16.6% and accuracy ranging from 90.2% to 112.2% for anhydroecgonine methyl ester and other analytes. nih.gov
The following tables summarize the precision and accuracy data from various validated methods for anhydroecgonine and its derivatives.
Table 1: Intra- and Inter-day Precision and Accuracy for Anhydroecgonine in Urine (GC-MS)
| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (RE %) |
| Anhydroecgonine | Low QC | 1.2 - 14.9 | 1.8 - 17.9 | ±16.4 |
| Medium QC | 1.2 - 14.9 | 1.8 - 17.9 | ±16.4 | |
| High QC | 1.2 - 14.9 | 1.8 - 17.9 | ±16.4 | |
| Data synthesized from studies reporting ranges for multiple analytes including anhydroecgonine. nih.govresearchgate.net |
Table 2: General Precision and Accuracy for Anhydroecgonine Derivatives
| Method | Matrix | Analyte | Precision (RSD %) | Accuracy/Recovery (%) |
| GC-FID | Seized Cocaine | Anhydroecgonine | < 10 | 90 - 108 |
| GC/MS | Postmortem Brain | Anhydroecgonine Methyl Ester | < 16.6 | 90.2 - 112.2 |
| Data from respective analytical validation studies. researchgate.netscielo.brnih.gov |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and the limit of quantification (LOQ) are fundamental parameters in the validation of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the smallest amount of an analyte that can be distinguished from the background noise but not necessarily quantified with acceptable precision and accuracy. oiv.int The LOQ represents the lowest concentration that can be measured with a defined level of precision and accuracy. oiv.intscielo.br
Several approaches are used to determine LOD and LOQ. A common method involves statistical calculations based on the standard deviation of the response and the slope of the calibration curve. scielo.br For instance, LOD and LOQ can be calculated as 3.3 times the standard deviation of the intercept divided by the slope of the calibration curve for LOD, and 10 times that value for LOQ. rsc.org Another approach defines the LOD as the analyte concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. oiv.int
For the analysis of anhydroecgonine, various methods have established these limits. A gas chromatography-flame ionization detector (GC-FID) method for minor alkaloids in cocaine reported an LOD for anhydroecgonine between 0.1 and 1.0 mg L⁻¹ and an LOQ between 0.3 and 3.0 mg L⁻¹. researchgate.net
In a separate study using gas chromatography/ion trap-mass spectrometry (GC/IT-MS) to analyze cocaine and its metabolites, the LOD and LOQ values for various compounds were determined, with LOQs for cocaine and benzoylecgonine being 3.24±0.30 ng/mL and 1.34±0.14 ng/mL, respectively. nih.gov A method for analyzing urine by GC-MS established lower limits of quantification for anhydroecgonine and other metabolites ranging from 2.5 to 10 ng/mL. nih.govresearchgate.net
A liquid chromatography-mass spectrometry (LC-MS) method was reported to be linear for anhydroecgonine over a concentration range of 5-100 ng.mL⁻¹, indicating the LOQ is at or below 5 ng.mL⁻¹ for that method. rsc.org For postmortem brain tissue analysis, a GC/MS method established an LOQ of 50 ng/g for anhydroecgonine methyl ester. nih.gov
The following table presents the LOD and LOQ values for anhydroecgonine and its derivatives from different analytical studies.
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Anhydroecgonine and its Derivatives
| Method | Matrix | Analyte | LOD | LOQ |
| GC-FID | Seized Cocaine | Anhydroecgonine | 0.1 - 1.0 mg L⁻¹ | 0.3 - 3.0 mg L⁻¹ |
| GC-MS | Human Urine | Anhydroecgonine | - | 2.5 - 10 ng/mL |
| LC-MS | - | Anhydroecgonine | - | ≤ 5 ng/mL |
| GC/MS | Postmortem Brain | Anhydroecgonine Methyl Ester | - | 50 ng/g |
| Data compiled from various analytical validation reports. researchgate.netnih.govresearchgate.netnih.govrsc.org |
Chemical Stability and Degradation Kinetics of Anhydroecgonine Hydrochloride
Comprehensive Studies on Environmental and Chemical Stability
The stability of anhydroecgonine (B8767336) is often studied in relation to its precursor, anhydroecgonine methyl ester (AEME), which is the primary thermal degradation product of cocaine. scielo.br Anhydroecgonine itself is a hydrolysis product of AEME. oup.comnih.govsigmaaldrich.com
Research indicates that the degradation of AEME to anhydroecgonine is significantly influenced by pH and temperature. In studies using phosphate (B84403) buffers, AEME was found to hydrolyze much more rapidly at higher pH levels. nih.govscispace.com At a pH of 10.0, the concentration of AEME decreased by over 96% within seven days, whereas at a pH of 7.4, a 50% reduction was observed after 30 days. scispace.com This demonstrates that anhydroecgonine is the resulting stable product of AEME hydrolysis in neutral to basic aqueous environments.
Temperature is another critical factor. In human plasma, it was found that 50% of AEME hydrolyzed to anhydroecgonine within 5 days at room temperature and within 13 days at 4°C. oup.comnih.gov This degradation occurs via two primary mechanisms: spontaneous chemical hydrolysis at basic pH and enzymatic hydrolysis, primarily by butyrylcholinesterase. oup.comsigmaaldrich.com Studies on urine samples stored for up to 30 days at refrigerated (4°C) and frozen (-20°C) temperatures showed that AEME concentrations remained stable, suggesting that anhydroecgonine does not readily degrade further under these common storage conditions. scielo.brscielo.brresearchgate.net Furthermore, anhydroecgonine has been demonstrated to be stable in municipal sewage. nist.gov
Under conditions of extreme heat, however, anhydroecgonine can undergo further degradation. When heated to 280°C with hydrochloric acid, it eliminates carbon dioxide to form tropidine. wikipedia.org While direct studies on the photodegradation of anhydroecgonine hydrochloride are limited, research on other drugs of abuse in hair samples shows that exposure to sunlight can lead to the degradation of the original compounds, which suggests that light exposure could be a potential factor in the stability of anhydroecgonine. rsc.org
| Condition | Matrix | Observation for AEME (Precursor to Anhydroecgonine) | Inferred Stability of Anhydroecgonine | Citation |
|---|---|---|---|---|
| pH 10.0 (Room Temp) | Phosphate Buffer | >96% degraded to Anhydroecgonine in 7 days | Stable formation product | scispace.com |
| pH 7.4 (Room Temp) | Phosphate Buffer | 50% degraded to Anhydroecgonine in 30 days | Stable formation product | scispace.com |
| Room Temperature | Human Plasma | 50% hydrolysis to Anhydroecgonine in 5 days | Stable formation product | oup.comnih.gov |
| 4°C | Human Plasma | 50% hydrolysis to Anhydroecgonine in 13 days | Stable formation product | oup.comnih.gov |
| 4°C and -20°C (up to 30 days) | Urine | Concentrations remained stable | Stable | scielo.brscielo.br |
| 280°C with HCl | N/A | N/A | Degrades to Tropidine | wikipedia.org |
Comparative Chemical Stability of this compound with Related Alkaloids
The chemical stability of this compound is best understood when compared to its related alkaloids, primarily cocaine and anhydroecgonine methyl ester (AEME).
Versus Cocaine (COC): Anhydroecgonine and its immediate precursor AEME are significantly more stable than cocaine, particularly against hydrolysis. scielo.brscielo.brresearchgate.net Cocaine readily undergoes hydrolysis, especially at elevated pH or temperature, to form benzoylecgonine (B1201016). scielo.br In plasma at room temperature, 50% of cocaine is hydrolyzed in less than 6 hours, a stark contrast to the 5 days required for 50% hydrolysis of AEME under the same conditions. oup.com The higher hydrolytic stability of AEME compared to cocaine is attributed to the resonance stabilization of its methylester group. scielo.br As anhydroecgonine is the stable hydrolysis product of AEME, it is inherently more resistant to degradation in aqueous environments than cocaine.
Versus Anhydroecgonine Methyl Ester (AEME): Anhydroecgonine is the direct hydrolysis product of AEME. nih.govsigmaaldrich.com Therefore, in any environment conducive to hydrolysis (e.g., aqueous solutions with neutral to basic pH), anhydroecgonine is the more stable compound of the two. The conversion from AEME to anhydroecgonine can occur both chemically and enzymatically. scielo.broup.com
Versus Benzoylecgonine (BE): Benzoylecgonine is the primary hydrolysis product of cocaine. scielo.br In stability studies of urine samples where cocaine concentrations decrease over time, there is a corresponding increase in benzoylecgonine concentrations. scielo.brscielo.br Throughout this process, AEME concentrations remain stable, indicating that the anhydro- structure is more chemically robust under these storage conditions compared to the parent cocaine molecule from which benzoylecgonine is derived. scielo.brscielo.br
| Compound | Matrix | Relative Stability/Half-Life | Primary Degradation Product | Citation |
|---|---|---|---|---|
| Cocaine | Human Plasma (Room Temp) | t½ < 6 hours | Benzoylecgonine, Ecgonine (B8798807) Methyl Ester | oup.com |
| Anhydroecgonine Methyl Ester (AEME) | Human Plasma (Room Temp) | t½ = 5 days | Anhydroecgonine | oup.comnih.gov |
| Anhydroecgonine | Urine (Refrigerated) | Stable for at least 30 days | N/A under these conditions | scielo.brscielo.br |
| Benzoylecgonine | Urine (Refrigerated) | Stable; increases as cocaine degrades | N/A under these conditions | scielo.brscielo.br |
Identification and Characterization of Chemical Degradation Products
The primary chemical degradation pathway involving anhydroecgonine is its formation from the hydrolysis of anhydroecgonine methyl ester (AEME). oup.comnist.gov In this context, anhydroecgonine is the stable end-product of AEME degradation under typical environmental and physiological conditions. The identification and quantification of both AEME and anhydroecgonine are commonly performed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comnih.govnist.gov LC-MS is often preferred as it avoids the high temperatures of GC analysis, which can potentially cause thermal degradation of the analyte. rsc.org
Under more drastic conditions, anhydroecgonine itself can degrade. A specific degradation product, tropidine , is formed when anhydroecgonine is heated to 280°C in the presence of hydrochloric acid, a process involving the elimination of carbon dioxide (decarboxylation). wikipedia.org This represents a significant alteration of the original tropane (B1204802) skeleton.
In addition to chemical degradation, metabolic processes can yield related compounds. For instance, anhydroecgonine methyl ester N-oxide has been identified as a metabolite of AEME. wvu.edu
| Precursor Compound | Degradation Condition | Resulting Degradation Product | Citation |
|---|---|---|---|
| Anhydroecgonine Methyl Ester (AEME) | Hydrolysis (chemical or enzymatic, neutral/basic pH, ambient/refrigerated temp.) | Anhydroecgonine | oup.comnih.govsigmaaldrich.com |
| Anhydroecgonine | High Temperature (280°C) with Hydrochloric Acid | Tropidine | wikipedia.org |
Forensic Chemistry and Chemical Profiling Applications of Anhydroecgonine Hydrochloride
Utilization as a Chemical Marker for Pyrolytic Transformations of Cocaine
Anhydroecgonine (B8767336) methyl ester (AEME), also known as methylecgonidine, is a primary pyrolysis product of cocaine. wikipedia.orgoup.comfaa.gov It is formed when cocaine, particularly in its freebase form ("crack"), is heated to high temperatures for administration by smoking. oup.comwvu.edu The intense heat causes a chemical transformation of the cocaine molecule, resulting in the formation of AEME. oup.comresearchgate.net This conversion makes AEME a definitive chemical marker for the use of smoked cocaine, as it is not a significant metabolite formed through other routes of administration like insufflation or injection. wikipedia.orgfaa.govnih.gov
Forensic laboratories can detect AEME in various biological specimens, including urine, hair, saliva, and sweat, to confirm that an individual has smoked crack cocaine. nih.govresearchgate.net The identification of AEME provides crucial information for clinical, toxicological, and forensic investigations, helping to distinguish between different forms of cocaine use. nih.govscielo.br
The conversion of cocaine to AEME is highly dependent on temperature. Laboratory studies have quantified this transformation, showing that the yield of AEME increases significantly with higher temperatures. This pyrolytic process is a key area of study for understanding the chemical compounds inhaled during the smoking of crack cocaine. oup.com
Table 1: Pyrolytic Conversion of Cocaine to Anhydroecgonine Methyl Ester (AEME) at Various Temperatures
| Temperature Range (°C) | Percentage of Cocaine Converted to AEME | Reference |
|---|---|---|
| 255–420 | 50–80% | oup.com |
| 650 | >80% | oup.com |
Application in Chemical Drug Profiling and Source Attribution
Chemical drug profiling, or "chemical fingerprinting," is a fundamental practice in forensic science used to establish links between different drug seizures, identify manufacturing trends, and gather intelligence on trafficking networks. nih.gov Anhydroecgonine hydrochloride and its associated impurities are integral to the chemical profiling of cocaine samples.
Illicit cocaine samples are rarely pure and contain a variety of other chemical compounds. These impurities can originate from the coca plant itself (minor alkaloids), the extraction and conversion process (processing chemicals and byproducts), or degradation of the cocaine molecule. The presence of anhydroecgonine can be an indicator of sample hydrolysis and decomposition post-production. researchgate.net
The analysis of these impurities alongside cocaine provides a characteristic signature. For instance, minor alkaloids such as tropacocaine, and cis/trans-cinnamoylcocaine can vary depending on the variety of coca leaf used. scielo.br The presence of residual processing chemicals or specific byproducts can also offer clues about the specific clandestine manufacturing method employed. researchgate.net When a cocaine hydrochloride sample is converted to its base form for smoking, the resulting AEME becomes part of this complex chemical signature, linking the user's exposure to a specific batch of the drug.
Table 2: Key Impurities and Markers in Cocaine Samples and Their Forensic Significance
| Compound | Significance | Reference |
|---|---|---|
| Anhydroecgonine Methyl Ester (AEME) | Marker for pyrolysis (smoking of crack cocaine). | wikipedia.orgfaa.govcaymanchem.com |
| Tropacocaine | Minor coca alkaloid, indicates possible coca leaf variety and origin. | scielo.br |
| Trimethoxycocaine | Minor coca alkaloid, can help differentiate geographic source. | scielo.bracs.org |
| cis/trans-Cinnamoylcocaine | Minor coca alkaloid, part of the natural chemical profile. | scielo.br |
| Benzoylecgonine (B1201016) | Primary metabolite and hydrolysis degradation product of cocaine. | faa.govscielo.br |
| Ecgonine (B8798807) | Hydrolysis product of cocaine. Its presence with anhydroecgonine suggests sample decomposition. | researchgate.netscielo.br |
A powerful application of chemical profiling is tracing a cocaine sample back to the region where the coca plants were cultivated. acs.orgresearchgate.net This is achieved by analyzing the stable isotope ratios of elements within the cocaine molecule and the profile of trace alkaloids. acs.orgdoi.org
The stable isotope ratios of carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) in coca leaves are influenced by environmental factors of the growing region, such as altitude, rainfall, and soil composition. acs.org These isotopic signatures are passed into the final cocaine product. By comparing the isotopic ratios of a seized sample to a database of samples from known growing regions, forensic chemists can determine its likely geographic origin. acs.orgscilit.com
Research has shown that this method can successfully distinguish between cocaine produced in major cultivation areas in South America, such as the Chapare Valley in Bolivia, the Huallaga, Ucayali, and Apurimac Valleys of Peru, and the Putumayo-Caqueta and Guaviare regions of Colombia. acs.org This intelligence is invaluable for law enforcement agencies tracking international drug trafficking routes. acs.org
Differentiation of Precursor Pathways and Chemical Histories
The comprehensive chemical profile of a cocaine sample, which includes anhydroecgonine and other related compounds, provides a window into its entire life cycle. The relative amounts of minor coca alkaloids like tropacocaine and trimethoxycocaine can indicate the specific variety of coca leaf used, pointing to different precursor sources (e.g., Bolivian/Peruvian vs. Colombian leaf). scielo.br
Furthermore, the presence of certain impurities can reveal the purification methods used. For example, the use of potassium permanganate as an oxidant during processing leaves a distinct chemical trace. The degree of degradation, indicated by the levels of hydrolysis products like benzoylecgonine and ecgonine, provides information about the sample's age and storage conditions. researchgate.netscielo.br The subsequent detection of anhydroecgonine methyl ester in a biological sample then completes this history, confirming its final use via pyrolysis. researchgate.net By piecing together these chemical clues, forensic experts can reconstruct the pathway of the drug from plant to user.
Mechanistic Chemical Studies and Intermolecular Interactions Involving Anhydroecgonine Hydrochloride
Investigation of Biochemical Interactions at the Molecular Level
The primary biochemical interactions of interest involve anhydroecgonine (B8767336) methyl ester (AEME), the esterified form of anhydroecgonine. AEME demonstrates specific and complex interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are crucial in the central nervous system. nih.govresearchgate.net
Research has shown that AEME does not act uniformly across all five subtypes of muscarinic receptors. Instead, it functions as a partial agonist at the M1 and M3 receptor subtypes while acting as an antagonist at the M2, M4, and M5 subtypes. nih.govbohrium.com The partial agonist activity at M1 and M3 receptors is particularly significant as it triggers downstream signaling cascades. This interaction leads to a concentration-dependent increase in intracellular calcium and total inositol (B14025) phosphate (B84403), indicating the activation of the phospholipase C pathway. nih.gov This specific receptor activity has been linked to cellular apoptosis and DNA fragmentation in neuronal cells. nih.govwikipedia.org The preference of AEME for the M2 subtype was observed in competition binding studies, though its functional effect at this subtype is antagonistic. nih.gov
Table 1: Activity of Anhydroecgonine Methyl Ester (AEME) at Muscarinic Receptor Subtypes
| Receptor Subtype | Observed Effect | Biochemical Consequence |
|---|---|---|
| M1 | Partial Agonist | Increased intracellular calcium; Phospholipase C activation nih.gov |
| M2 | Antagonist (with binding preference) | Blocks natural ligand binding nih.gov |
| M3 | Partial Agonist | Increased intracellular calcium; Phospholipase C activation nih.gov |
| M4 | Antagonist | Blocks natural ligand binding |
| M5 | Antagonist | Blocks natural ligand binding |
Role of Anhydroecgonine Hydrochloride as a Chemical Intermediate in Analog Synthesis
This compound and its methyl ester, AEME, are valuable chemical intermediates for the synthesis of various tropane (B1204802) derivatives. wikipedia.orgresearchgate.net Their rigid bicyclic tropane skeleton and inherent functionalities provide a robust scaffold for creating a diverse range of molecular analogs, particularly the class of compounds known as phenyltropanes. wikipedia.orggoogle.com
These compounds are synthesized to explore structure-activity relationships at dopamine (B1211576) transporters and other neural targets. AEME is frequently used in research to manufacture specific, potent phenyltropane analogues. Examples of such analogues synthesized using AEME as a precursor include Troparil, Dichloropane, Iometopane, and CFT (WIN 35,428). wikipedia.org The synthesis of these derivatives allows for the creation of optically active compounds with the same absolute configuration as natural (-)-cocaine. google.com
Table 2: Examples of Analogs Synthesized from Anhydroecgonine Derivatives
| Analog Name | Chemical Class | Synthetic Precursor |
|---|---|---|
| Troparil | Phenyltropane | AEME wikipedia.org |
| Dichloropane | Phenyltropane | AEME wikipedia.org |
| Iometopane (β-CIT) | Phenyltropane | AEME wikipedia.org |
| CFT (WIN 35,428) | Phenyltropane | AEME wikipedia.org |
| N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane | Phenyltropane | Anhydroecgonine methyl ester derivative google.com |
Elucidation of Reaction Mechanisms in Chemical Transformations
The chemical transformations involving this compound are well-documented, covering both its synthesis and its subsequent reactions.
Synthesis from Cocaine: A common laboratory synthesis for this compound begins with cocaine hydrochloride. oup.com The mechanism involves two primary steps:
Hydrolysis: Cocaine hydrochloride is first refluxed in a strong acid, such as concentrated hydrochloric acid. This step hydrolyzes the benzoyl ester and methyl ester groups of cocaine to yield ecgonine (B8798807). oup.com
Dehydration: The resulting ecgonine is then dehydrated under acidic conditions, which eliminates a molecule of water to form the double bond characteristic of anhydroecgonine. google.comoup.com
The this compound can then be converted to AEME. This is typically achieved through an esterification reaction by refluxing it in dry methanol (B129727) bubbled with dry hydrogen chloride gas. oup.com
Synthesis without Cocaine Precursor: Alternative synthetic routes have been developed to avoid the use of cocaine. One such method involves the reaction of a 2,4,6-cycloheptatriene-7-carboxylic acid derivative with methylamine. wikipedia.orggoogle.com Another advanced strategy utilizes a tandem cyclopropanation/Cope rearrangement of N-protected pyrrole (B145914) with methyldiazobutenoate to construct the [3.2.1]-azabicyclic system of anhydroecgonine. wikipedia.org
Reactivity of the α,β-Unsaturated System: The AEME molecule contains an α,β-unsaturated carbonyl functional group. This structural feature makes the β-carbon electrophilic and susceptible to nucleophilic attack through a Michael addition (conjugate addition) mechanism. wvu.edu For example, AEME can react with cellular nucleophiles like glutathione (B108866) (GSH). This reaction involves the addition of the thiol group of GSH to the tropane ring, a transformation that can be catalyzed by glutathione S-transferase enzymes. wvu.edu
Table 3: Key Chemical Transformations Involving this compound
| Transformation | Starting Material | Key Reagents/Conditions | Product | Reaction Type |
|---|---|---|---|---|
| Synthesis of Anhydroecgonine HCl | Cocaine Hydrochloride | Concentrated HCl, reflux oup.com | This compound | Hydrolysis followed by Dehydration |
| Esterification | This compound | Dry Methanol, dry HCl gas, reflux oup.com | Anhydroecgonine Methyl Ester (AEME) | Fischer Esterification |
| Alternative Synthesis | Cycloheptatriene derivative | Primary amine (e.g., methylamine) wikipedia.orggoogle.com | Anhydroecgonine derivative | Condensation/Cyclization |
| Conjugate Addition | AEME | Glutathione (GSH) wvu.edu | AEME-Glutathione Adduct | Michael Addition |
Emerging Research Directions and Methodological Advancements for Anhydroecgonine Hydrochloride
Innovations in Trace Analysis and Ultra-Sensitivity Detection
The detection of anhydroecgonine (B8767336) and its primary metabolite, anhydroecgonine methyl ester (AEME), serves as a definitive marker for the use of "crack" cocaine. Innovations in analytical chemistry have consistently pushed the boundaries of detection, enabling the identification of minute quantities of these substances in complex biological matrices.
Advanced analytical techniques are essential for accurately identifying and quantifying anhydroecgonine hydrochloride and its related compounds in forensic and clinical settings. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the leading methods for this purpose. faa.govnih.gov Sample preparation is a critical first step, often involving solid-phase extraction (SPE) to isolate the analytes from interfering substances in matrices like urine, blood, hair, and sweat. faa.govnih.gov For GC-MS analysis, a derivatization step, for instance using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is typically employed to improve the volatility and thermal stability of the compounds. nih.gov
Recent developments in LC-MS/MS technology, particularly systems like the QTRAP, have achieved remarkable sensitivity, reaching levels as low as 0.05 picograms per milligram (pg/mg) in hair samples. sciex.com These methods not only offer high sensitivity but also provide excellent selectivity and the ability to confirm the identity of the analytes through the acquisition of full scan MS/MS data, which can be compared against spectral libraries. sciex.com This dual capability of quantification and confirmation significantly reduces the risk of false positives.
| Analytical Method | Biological Matrix | Sample Preparation | Reported Limit of Detection (LOD) / Quantification (LLOQ) |
|---|---|---|---|
| GC-MS | Urine, Sweat, Hair, Saliva | Liquid-Liquid Extraction, Derivatization (BSTFA + 1% TMCS) | 5-1477 ng/mL (Urine); 0.20-21.56 ng/mg (Hair) nih.gov |
| GC-MS | Postmortem Fluids & Tissues | Automated Solid-Phase Extraction (SPE), Derivatization (PFP/PFPA) | 0.78 - 12.5 ng/mL faa.govbts.gov |
| LC-MS/MS (QTRAP 6500+) | Hair | Solid-Phase Extraction (SPE) | 0.05 pg/mg sciex.com |
| Fluorescent Aptasensor | Human Serum, Urine | Direct | 0.31 pM frontiersin.org |
Exploration of Novel Synthetic Pathways for this compound
The synthesis of this compound is pivotal for producing pure analytical standards for forensic and research applications. Research has explored various pathways, ranging from semi-synthetic modifications of naturally occurring alkaloids to complete chemical synthesis.
A prevalent semi-synthetic method begins with cocaine hydrochloride. oup.com This process involves the reflux of cocaine hydrochloride in concentrated hydrochloric acid, which simultaneously hydrolyzes the benzoyl ester and dehydrates the tropane (B1204802) ring to yield crude this compound. oup.com This intermediate is often used directly in subsequent steps, such as esterification with methanol (B129727) in the presence of dry hydrogen chloride gas, to produce anhydroecgonine methyl ester (AEME). oup.com
More sophisticated total synthesis routes have also been developed to construct the core azabicyclo[3.2.1]octene skeleton from simpler precursors. One notable approach involves a tandem cyclopropanation/Cope rearrangement. wikipedia.org In this method, a reaction between methyldiazobutenoate and a protected pyrrole (B145914) in the presence of a rhodium catalyst forms the bicyclic system. wikipedia.org Subsequent steps involve selective reduction of a double bond, deprotection of the nitrogen atom, and reductive methylation to yield the final product. wikipedia.org These novel pathways offer greater control over the chemical structure, allowing for the synthesis of various analogs for pharmacological studies.
Computational Chemistry Approaches to this compound Reactivity and Structure
Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound, offering insights that complement experimental findings. Methods such as Density Functional Theory (DFT) are used to model molecular behavior and predict reactivity.
Molecular modeling studies have been applied to cocaine and its metabolites, including anhydroecgonine, to understand their relative stability and solubility. scialert.net DFT calculations can determine properties such as solvation energy, which indicates how readily a compound dissolves in a solvent like water. For instance, calculations have shown that anhydroecgonine has a greater solvation energy than its methyl ester derivative, AEME, suggesting higher water solubility. scialert.net Another key parameter, the LUMO-HOMO (Lowest Unoccupied Molecular Orbital - Highest Occupied Molecular Orbital) energy gap, is used to assess the kinetic lability of a molecule; a smaller gap suggests greater reactivity. scialert.net Such studies have indicated that anhydroecgonine has a greater kinetic lability compared to cocaine itself. scialert.net
Furthermore, computational techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal structure of hydrochloride salts. mdpi.com This analysis helps in understanding how the anhydroecgonine cation interacts with the chloride anion and neighboring molecules through hydrogen bonds and other noncovalent forces, which are crucial for the stability and properties of the crystalline solid. mdpi.com These computational approaches are instrumental in predicting the molecule's behavior, from its interaction with biological receptors to its stability in various environments.
| Compound | Calculated Property (DFT) | Value (kcal mol-1) | Implication |
|---|---|---|---|
| Anhydroecgonine | Solvation Energy | Greater than AEME scialert.net | Higher solubility in water |
| Anhydroecgonine methyl ester (AEME) | Solvation Energy | Less than Anhydroecgonine scialert.net | Lower solubility in water |
| Cocaine | Solvation Energy | -6.23 scialert.net | Reference for comparison |
| Benzoylecgonine (B1201016) | Solvation Energy | -7.98 scialert.net | Higher solubility than cocaine |
Q & A
Q. What are the standard laboratory protocols for synthesizing Anhydroecgonine hydrochloride from cocaine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves refluxing cocaine hydrochloride in concentrated hydrochloric acid (HCl) for 24 hours, followed by extraction with diethyl ether to remove benzoic acid. The aqueous phase is evaporated to dryness under vacuum, yielding crude this compound (95% purity). For further esterification, the product is reacted with dry methanol under HCl gas, refluxed, and evaporated. Key optimizations include:
- Controlling reflux duration and temperature (e.g., 100°C for 24 hours) to minimize degradation.
- Validating intermediates via melting point analysis (239–244°C) and spectroscopic methods (¹H-NMR, ESI-MS) .
- Using anhydrous solvents and inert gas purging to prevent hydrolysis.
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (CDCl₃) peaks at δ 6.93 (C=C–H), 3.79 (OCH₃), and 2.75 (NCH₃) confirm structural motifs .
- Mass Spectrometry (MS) : Electrospray ionization–mass spectrometry (ESI–MS) shows a molecular ion peak at m/z 182 [M + H]⁺ and fragmentation patterns (e.g., m/z 151 for [M – OCH₃ + H]⁺) .
- Reference Standards : Cross-validate against certified materials (CAS 74242-55-0) with defined solubility profiles (e.g., 0.1–1.0 mg/mL in methanol) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods for synthesis steps involving HCl gas or volatile solvents .
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), eye protection, and lab coats. Consult glove compatibility charts (e.g., Ansell Chemical Resistance Guide) .
- Emergency Protocols : Immediate access to eyewash stations and emergency showers; neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How do variations in pyrolysis conditions (temperature, duration) affect the conversion efficiency of cocaine hydrochloride to Anhydroecgonine methyl ester (AEME) and subsequent formation of this compound?
- Methodological Answer :
- Temperature Optimization : Pyrolysis at 96–98°C (crack cocaine’s melting point) converts ~80% of cocaine to AEME. Higher temperatures (>150°C) risk thermal degradation; monitor via thermogravimetric analysis (TGA) .
- Reaction Monitoring : Use gas chromatography–mass spectrometry (GC-MS) to quantify AEME and this compound yields under varying conditions .
Q. What strategies can resolve discrepancies in neurotoxicological data between this compound and its metabolites in in vitro vs. in vivo models?
- Methodological Answer :
- Metabolite Profiling : Compare pharmacokinetic data (e.g., plasma half-life) using liquid chromatography–tandem MS (LC-MS/MS) to identify species-specific metabolic pathways .
- Model Harmonization : Standardize exposure routes (e.g., intraperitoneal vs. inhalation) and dosages across studies. Use primary neuronal cultures for in vitro neurotoxicity assays to reduce confounding factors .
Q. How should researchers design stability studies to assess the long-term storage integrity of this compound under different environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and room temperature. Analyze degradation via HPLC every 30 days for 6 months.
- Humidity Control : Use desiccants in storage vials to prevent hydrolysis. Stability in solution is limited; prepare fresh stock solutions monthly .
Q. What methodological considerations are essential when quantifying this compound in complex biological matrices to avoid matrix interference?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma or urine.
- Internal Standards : Deuterated analogs (e.g., Anhydroecgonine-D3·HCl) improve quantification accuracy via isotope dilution .
Q. How can researchers address challenges in reproducing synthetic protocols for this compound across different laboratory setups?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
